
Calciumpropan-2-olat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium propan-2-olate is a chemical compound that is used in a variety of laboratory experiments and applications. It is a colorless, odorless, and crystalline solid that is soluble in water and alcohol. Calcium propan-2-olate is used in a variety of scientific research applications and has a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Calciumpropan-2-olat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound ist eine vielseitige chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie detaillierte Abschnitte, die sich auf einzigartige Anwendungen dieser Verbindung konzentrieren:
Katalyse
This compound dient als effektiver Katalysator in verschiedenen chemischen Reaktionen. Seine Fähigkeit, den Transfer von Wasserstoffatomen während Reaktionen zu erleichtern, macht es wertvoll in Hydrierungsprozessen. Zum Beispiel kann es in der Transferhydrierung von N-Heteroarenen unter Verwendung von Alkoholen als Wasserstoffquellen verwendet werden .
Synthese von Metalloxid-Nanopartikeln
This compound dient als Vorläufer für die Synthese von Metalloxid-Nanopartikeln. Diese Nanopartikel haben aufgrund ihrer einzigartigen physikalischen und chemischen Eigenschaften bedeutende Anwendungen in Bereichen wie Elektronik, Energiespeicherung und Katalyse.
Wirkmechanismus
Target of Action
Calcium propan-2-olate, also known as Calcium Isopropoxide, is an organometallic compound It’s known that calcium ions play a crucial role in various cellular processes, acting as a second messenger in signal transduction .
Mode of Action
Calcium ions are known to interact with various proteins and enzymes within the cell, modulating their activity
Biochemical Pathways
Calcium ions are involved in numerous biochemical pathways. They play a key role in signal transduction, regulating processes such as cell proliferation, apoptosis, and autophagy . Alterations in calcium signaling can contribute to various pathological conditions, including cancer . .
Pharmacokinetics
For example, orally administered calcium compounds are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and excreted in urine . The bioavailability of these compounds can be influenced by factors such as dose, formulation, and the presence of other nutrients.
Result of Action
Calcium ions are known to have wide-ranging effects on cellular function, influencing processes such as signal transduction, muscle contraction, and neurotransmitter release
Action Environment
The action of Calcium propan-2-olate, like other calcium-based compounds, can be influenced by various environmental factors. These include pH, temperature, and the presence of other ions or molecules that can interact with calcium ions. Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture.
Biochemische Analyse
Biochemical Properties
Calcium, an essential nutrient, plays a crucial role in various physiological processes in cells. It is involved in the transmission of the depolarizing signal and contributes to synaptic activity . Calcium signaling could play a major role in increasing energy consumption by enhancing the metabolism
Cellular Effects
Calcium is a universal second messenger that regulates the most important activities of all eukaryotic cells . It is of critical importance to neurons as it participates in the transmission of the depolarizing signal and contributes to synaptic activity
Molecular Mechanism
Calcium propan-2-olate might participate in reactions involving manganese catalysis . Detailed DFT calculation studies support an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step
Metabolic Pathways
Calcium is involved in various metabolic pathways
Transport and Distribution
Calcium is absorbed by plants through roots and delivered to the shoot through the xylem stream . Both physiological and molecular mechanisms are involved in the uptake and transport of calcium that affect the distribution and accumulation of calcium in plant tissues
Subcellular Localization
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Calcium propan-2-olate can be achieved through the reaction between Calcium oxide and propan-2-ol.", "Starting Materials": ["Calcium oxide", "Propan-2-ol"], "Reaction": [ "Step 1: Add Calcium oxide to propan-2-ol in a reaction flask.", "Step 2: Heat the reaction mixture under reflux for 24 hours.", "Step 3: Allow the reaction mixture to cool down to room temperature.", "Step 4: Filter the reaction mixture to remove any unreacted Calcium oxide.", "Step 5: Concentrate the filtrate under reduced pressure to obtain Calcium propan-2-olate as a white solid.", "Step 6: Purify the product by recrystallization using a suitable solvent." ] } | |
CAS-Nummer |
15571-51-4 |
Molekularformel |
C3H8CaO |
Molekulargewicht |
100.17 g/mol |
IUPAC-Name |
calcium;propan-2-olate |
InChI |
InChI=1S/C3H8O.Ca/c1-3(2)4;/h3-4H,1-2H3; |
InChI-Schlüssel |
QGIBZFSTNXSGAP-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].[Ca+2] |
Kanonische SMILES |
CC(C)O.[Ca] |
Andere CAS-Nummern |
15571-51-4 |
Piktogramme |
Flammable; Corrosive |
Synonyme |
2-Propanol Calcium Salt; Isopropyl Alcohol Calcium Salt; Calcium isopropylate; Diisopropoxy calcium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




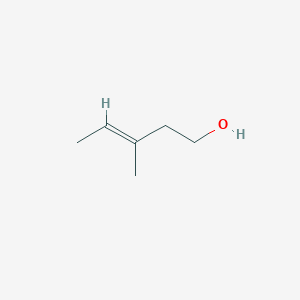

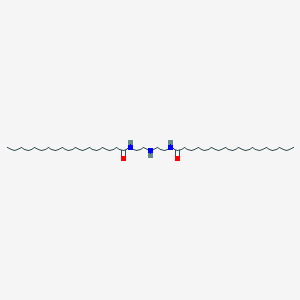
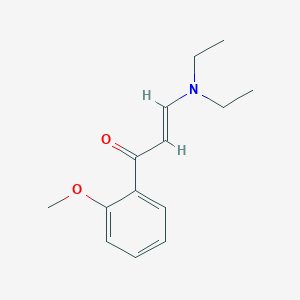
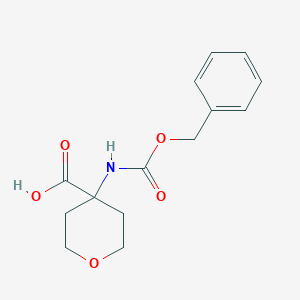
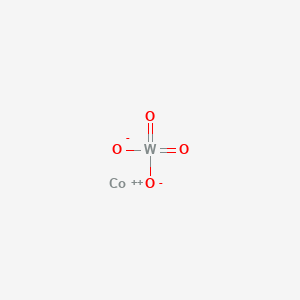

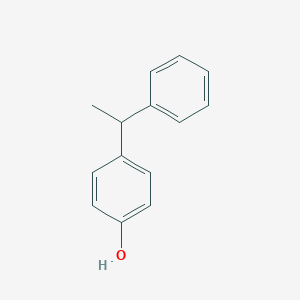
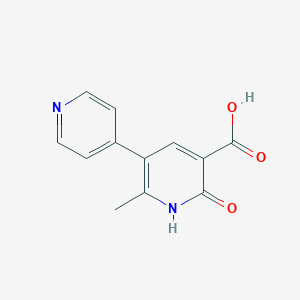
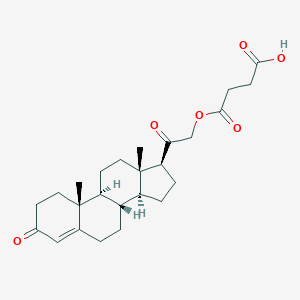
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)